N-[(4-Hydroxyphenyl)methyl]glycine HCl
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Overview
Description
. It is a derivative of glycine, one of the simplest amino acids, with a hydroxyphenyl group attached to the glycine backbone. This compound is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[(4-Hydroxyphenyl)methyl]glycine HCl typically involves the reaction of 4-hydroxybenzaldehyde with glycine in the presence of a reducing agent such as sodium borohydride. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product.
Industrial Production Methods: On an industrial scale, the compound is produced through a series of chemical reactions that ensure high purity and yield. The process involves the use of advanced chemical reactors and purification techniques to obtain the final product with the desired specifications.
Chemical Reactions Analysis
Types of Reactions: N-[(4-Hydroxyphenyl)methyl]glycine HCl can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used to oxidize the hydroxy group.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the carbonyl group.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.
Major Products Formed:
Oxidation: The oxidation of the hydroxy group can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can produce alcohols or other reduced derivatives.
Substitution: Substitution reactions can result in the formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(4-Hydroxyphenyl)methyl]glycine HCl has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and as a substrate in biochemical assays.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-[(4-Hydroxyphenyl)methyl]glycine HCl exerts its effects depends on its specific application. In biochemical assays, it may act as a substrate for enzymes, leading to the formation of reaction products. In drug development, it may interact with molecular targets such as receptors or enzymes, modulating their activity.
Molecular Targets and Pathways Involved:
Enzymes: The compound can serve as a substrate for various enzymes, leading to the formation of reaction products.
Receptors: It may interact with specific receptors, influencing signaling pathways and cellular responses.
Comparison with Similar Compounds
4-Hydroxyphenylglycine (HPG): A non-proteogenic amino acid found in vancomycin and related glycopeptides.
4-Hydroxy-L-phenylglycine: Another phenylglycine derivative with similar applications in organic synthesis and biochemical assays.
Properties
IUPAC Name |
2-[(4-hydroxyphenyl)methylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-8-3-1-7(2-4-8)5-10-6-9(12)13/h1-4,10-11H,5-6H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUOQVRZPWJORPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCC(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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